![molecular formula C12H24NO2+ B14513985 Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]- CAS No. 62595-41-9](/img/structure/B14513985.png)
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, is a chemical compound that belongs to the class of piperidinium salts. These compounds are characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 1-bromo-2-(1-oxobutoxy)ethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted piperidinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, iodide
- Piperidinium, 1-ethyl-1-[2-(1-oxobutoxy)ethyl]-, iodide
- Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, bromide
Uniqueness
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62595-41-9 |
|---|---|
Molekularformel |
C12H24NO2+ |
Molekulargewicht |
214.32 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl butanoate |
InChI |
InChI=1S/C12H24NO2/c1-3-7-12(14)15-11-10-13(2)8-5-4-6-9-13/h3-11H2,1-2H3/q+1 |
InChI-Schlüssel |
HBBAFCDJEWFYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC[N+]1(CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


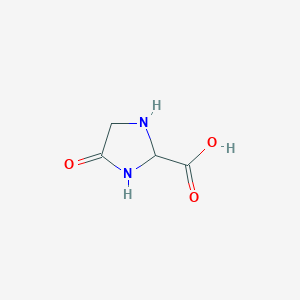
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)

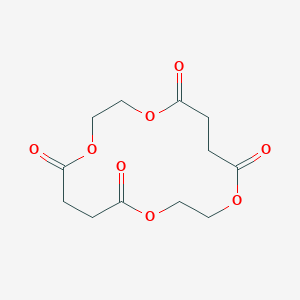
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
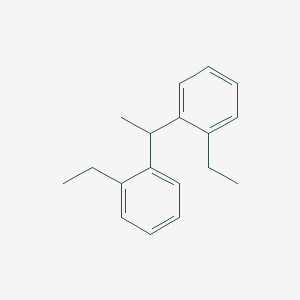
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

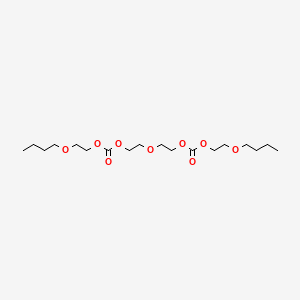
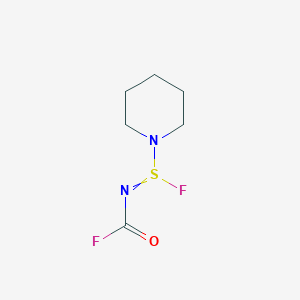

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
